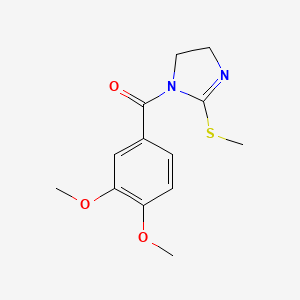

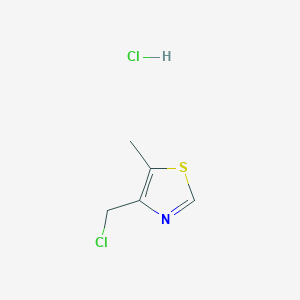

![molecular formula C21H17N5O2S2 B2363278 3-((2,5-ジメチルフェニル)スルホニル)-N-フェニルチエノ[2,3-e][1,2,3]トリアゾロ[1,5-a]ピリミジン-5-アミン CAS No. 892746-73-5](/img/structure/B2363278.png)

3-((2,5-ジメチルフェニル)スルホニル)-N-フェニルチエノ[2,3-e][1,2,3]トリアゾロ[1,5-a]ピリミジン-5-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-((2,5-dimethylphenyl)sulfonyl)-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C21H17N5O2S2 and its molecular weight is 435.52. The purity is usually 95%.

BenchChem offers high-quality 3-((2,5-dimethylphenyl)sulfonyl)-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((2,5-dimethylphenyl)sulfonyl)-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品化学: c-Met阻害

この化合物は、c-Metタンパク質キナーゼを阻害することが示されている一群の分子の一部です 。c-Metは受容体型チロシンキナーゼであり、調節が乱れると、がんの進行と転移につながる可能性があります。c-Met阻害剤は、さまざまながんの治療のための潜在的な治療薬と考えられています。

神経薬理学: GABA A調節

この化合物のコアを含む構造は、GABA A受容体のアロステリックモジュレーターとして活性を示しています 。この受容体は、脳における主要な抑制性神経伝達物質受容体であり、その調節は、てんかん、不安、不眠などの神経疾患の治療において重要です。

高分子科学: 太陽電池の構成要素

この化合物の構造単位は、太陽電池で使用されるポリマーに組み込まれています 。これらのポリマーは、太陽電池の効率を高めることができ、持続可能なエネルギーソリューションの開発に不可欠です。

酵素阻害: BACE-1阻害

この化合物は、β-セクレターゼ1 (BACE-1) の阻害剤としての可能性を示しています 。BACE-1は、アルツハイマー病の発症に関係しているベータアミロイドペプチドの生成に関与する酵素です。BACE-1阻害剤は、アルツハイマー病の治療薬として検討されています。

蛍光プローブ

この化合物のユニークな電子構造により、蛍光プローブとして使用できます 。蛍光プローブは、生化学および分子生物学において、細胞構造と機能の研究、ならびに疾患の診断のための重要なツールです。

尿素トランスポーターB阻害

この化合物の誘導体であるUTBinh-14は、尿素トランスポーターB (UT-B) 阻害剤として作用します 。UT-Bは、細胞膜を介して尿素の移動を促進するタンパク質です。UT-Bを阻害することは、特定の腎臓疾患など、体内の尿素濃度が異常な状態の治療に役立つ可能性があります。

LSD1阻害

この化合物の構造の一部であるトリアゾロピリミジン骨格は、LSD1の新しい阻害剤を設計するためのテンプレートとして役立ちます 。LSD1は、ヒストンタンパク質上のリジン残基を脱メチル化する酵素であり、遺伝子発現に影響を与えます。LSD1阻害剤は、がん治療における可能性が研究されています。

合成方法論の開発

この化合物の合成には、さまざまなヘテロ環式化合物を生成するために適用できる、新しい方法論が含まれています 。これらの合成経路は、新しい医薬品や材料の開発に役立ちます。

作用機序

Target of Action

The primary target of this compound is the Urea Transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across the cell membrane . This compound acts as a reversible inhibitor of UT-B .

Mode of Action

This compound interacts with its target, UT-B, by binding to an intracellular site in a urea-competitive manner . This binding inhibits the influx of urea through UT-B, thereby disrupting the normal function of the transporter .

Biochemical Pathways

The inhibition of UT-B affects the urea transport pathway . Urea is a major end product of nitrogen metabolism in humans and is transported by UT-B. By inhibiting UT-B, this compound disrupts the balance of urea in the body .

Pharmacokinetics

It is soluble in dmso at a concentration of 100 mg/ml , which suggests that it may have good bioavailability

Result of Action

The inhibition of UT-B by this compound leads to a decrease in the maximum urinary concentration of urea . It also increases urination volume . These effects could potentially be used to treat conditions related to urea imbalance.

特性

IUPAC Name |

10-(2,5-dimethylphenyl)sulfonyl-N-phenyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O2S2/c1-13-8-9-14(2)17(12-13)30(27,28)21-20-23-19(22-15-6-4-3-5-7-15)18-16(10-11-29-18)26(20)25-24-21/h3-12H,1-2H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBCOSIIANPDKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

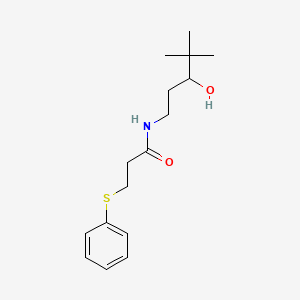

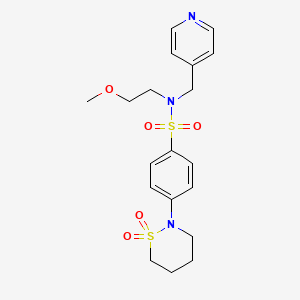

![3-(4-Methoxyphenyl)-5-(1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B2363198.png)

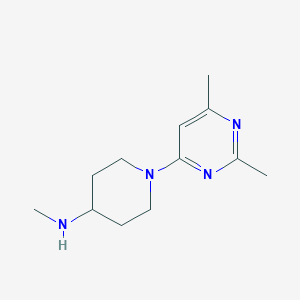

![2-(1-(1H-benzo[d]imidazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2363200.png)

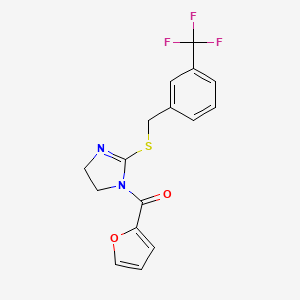

![N-(2-chlorobenzyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2363202.png)

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzamide](/img/structure/B2363211.png)

![S-[2-[(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate](/img/structure/B2363212.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2363214.png)

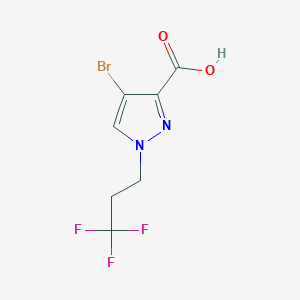

![2-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2363216.png)